6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline
Description
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)quinazoline-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4/c15-11-6-9(2-3-12(11)16)20-14-10-5-8(17)1-4-13(10)18-7-19-14/h1-7H,17H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAGRTPTIMMQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis via Nitro-Containing Precursors
The most widely documented route involves the sequential synthesis of 4-(3-chloro-4-fluoroanilino)-6-nitroquinazoline followed by nitro-group reduction. As detailed in patent literature, 7-fluoro-6-nitroquinazolin-4(3H)-one undergoes chlorination using phosphorus oxychloride (POCl₃) in toluene with triethylamine as a base, achieving 85–92% conversion at 80–90°C. Subsequent coupling with 3-chloro-4-fluoroaniline at 40–50°C yields the nitro intermediate, which is then reduced to the target amine.
Critical parameters:
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Chlorination efficiency : Excess POCl₃ (1.5–2.0 eq.) ensures complete conversion, but recent methods reduce molar excess from 55× to 11.5× through azeotropic distillation with toluene.
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Coupling kinetics : Reaction completion within 1 hour at 50°C, facilitated by the electron-withdrawing nitro group enhancing electrophilicity at C4.
One-Pot Reaction Methodologies
A breakthrough in process chemistry involves consolidating chlorination, coupling, and functionalization into a single reactor. This method eliminates intermediate isolation, reducing solvent waste and processing time by 40% compared to stepwise approaches. Key stages:
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Chlorination : Thionyl chloride (SOCl₂) with catalytic DMF converts 7-fluoro-6-nitroquinazolin-4(3H)-one to 4-chloro-7-fluoro-6-nitroquinazoline.
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Amination : Direct addition of 3-chloro-4-fluoroaniline in THF/tert-butanol (7:3) at 10–15°C achieves 94% yield.
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In-situ reduction : Optional hydrogenation using Raney nickel in THF converts the nitro group to amine without isolating intermediates.
Advantages :
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Reduced purification needs: Final purity ≥99.6% via pH-controlled crystallization.
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Scalability: Demonstrated at 150 kg batch size with consistent yields.
Nitro-to-Amine Reduction Techniques
Tin(II) Chloride Dihydrate Reduction
The canonical method employs SnCl₂·2H₂O in ethyl acetate at 75°C for 2 hours, achieving 89% yield. Mechanistic studies suggest a two-electron transfer process, where Sn²⁺ reduces the nitro group to amine via nitroso and hydroxylamine intermediates.
Optimization considerations :
Catalytic Hydrogenation
Alternative protocols use H₂ gas (50–100 psi) over Pd/C (5% w/w) in ethanol at 50°C. This method avoids heavy metal waste but requires careful control of:
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Catalyst activation : Pre-reduction with H₂ at 25°C for 30 minutes prevents quinazoline over-reduction.
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Selectivity : Nitro groups reduce preferentially over halogens, with <2% dehalogenation observed.
Comparative performance :
| Parameter | SnCl₂ Reduction | Catalytic Hydrogenation |
|---|---|---|
| Yield | 89% | 92% |
| Reaction Time | 2 hours | 6 hours |
| Byproduct Toxicity | High (Sn waste) | Low (Pd recyclable) |
| Scalability | ≤100 g | ≥500 kg |
Industrial-Scale Process Design
Solvent and Reagent Recovery
Large-scale production (e.g., 113 kg batches) emphasizes:
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Toluene recycling : Azeotropic distillation recovers >85% solvent for reuse in chlorination steps.
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Triethylamine neutralization : HCl byproducts from POCl₃ reactions are neutralized to yield triethylamine hydrochloride, separable via centrifugation.
Crystallization and Purification
Final purification uses methanol-triethylamine mixtures (pH 7–8) at 50–60°C. This achieves:
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Purity enhancement : Crude product (95–97%) → 99.6% after recrystallization.
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Particle size control : Slow cooling (0.5°C/min) generates 50–100 μm crystals ideal for filtration.
Emerging Methodologies and Modifications
Microwave-Assisted Synthesis
Lab-scale adaptations employ microwave irradiation (600 W, 118°C) to accelerate cyclization steps, reducing reaction times from 6 hours to 20 minutes. However, energy costs limit industrial adoption.
Morpholine Functionalization
Patent data describes introducing morpholinyl-propoxy groups post-reduction, expanding the compound’s utility in kinase inhibitor derivatization. This involves:
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Alkylation : 3-morpholin-4-yl-propan-1-ol with intermediate chlorides in THF.
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Hydrogenolysis : Simultaneous nitro reduction and ether deprotection using H₂/Pd.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The amino and anilino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: It can be coupled with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core, enhancing their chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline serves as a significant intermediate in the synthesis of various anticancer agents. Its structure allows it to interact with biological macromolecules, making it a valuable tool for designing targeted therapies against cancer.
Anticancer Activity
Numerous studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance, it has shown significant cytotoxic activity with IC50 values indicating strong inhibitory effects on cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A431 | 0.63 - 1.52 |
| This compound | MCF-7 | 0.28 |
| This compound | A549 | 2.77 |
These results highlight its potential as a therapeutic agent in treating cancers that are driven by aberrant EGFR signaling .
Synthesis and Derivative Development
The compound is not only important for its direct applications but also as a precursor for synthesizing more complex quinazoline derivatives with enhanced biological activities. Researchers have modified its structure to improve solubility and potency, leading to compounds with even lower IC50 values against EGFR .
Notable Derivatives
- Gefitinib : A well-known EGFR inhibitor derived from similar quinazoline structures.
- Erlotinib : Another derivative used in non-small cell lung cancer treatment.
These derivatives often exhibit improved pharmacokinetic profiles and selectivity for EGFR, showcasing the importance of structural modifications .
Industrial Applications
Beyond medicinal chemistry, this compound finds applications in the development of materials with specific electronic or optical properties. Its unique chemical structure allows for potential uses in organic electronics and photonic devices .
Case Study 1: Inhibition of Cancer Cell Proliferation
A study conducted by Conconi et al. explored various quinazoline derivatives, including those based on this compound, demonstrating their effectiveness as EGFR tyrosine kinase inhibitors with significant cytotoxic effects across multiple cancer cell lines .
Case Study 2: Structural Optimization
Research by Abouzeid and Shouman focused on modifying the aniline moiety in quinazolines to enhance binding affinity to EGFR. Their findings indicated that specific substitutions could lead to compounds with IC50 values lower than those of established drugs like lapatinib, underscoring the potential of tailored derivatives based on this compound .
Mechanism of Action
The mechanism of action of 6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline involves its interaction with specific molecular targets, such as the epidermal growth factor receptor (EGFR). By binding to the ATP-binding site of EGFR, the compound inhibits its tyrosine kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This makes it a potent inhibitor of cancer cell growth .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The structural uniqueness of 6-amino-4-(3-chloro-4-fluoroanilino)quinazoline lies in its substitution pattern. Key analogues include:
Key Observations :
- The 3-chloro-4-fluoroanilino group at position 4 is a shared feature in gefitinib, afatinib, and the target compound, critical for EGFR inhibition .
- Bulky substituents (e.g., QNZ’s phenoxyphenylethylamino) reduce kinase selectivity but enhance NF-κB inhibitory activity .
- Afatinib’s acrylamide group enables covalent binding to EGFR, improving potency but increasing toxicity .
Pharmacological Activity and Target Specificity
Key Observations :
- This compound’s role as a synthetic intermediate limits standalone pharmacological data, though its derivatives (e.g., gefitinib) are well-characterized .
- QNZ’s NF-κB inhibition (IC₅₀ ~10–100 nM) demonstrates divergent applications compared to EGFR-focused analogues .
Key Observations :
Biological Activity
6-Amino-4-(3-chloro-4-fluoroanilino)quinazoline is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its antiviral properties against coronaviruses. This compound's structure, featuring both amino and chloro-fluoro substitutions, contributes to its interaction with various biological targets, particularly protein kinases such as the epidermal growth factor receptor (EGFR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by:
- Molecular Weight : 292.72 g/mol
- CAS Number : 184356-51-2
- Solubility : Varies based on solvent, typically low in water but soluble in organic solvents.
The biological activity of this compound primarily involves the inhibition of tyrosine kinases, which are crucial in the signaling pathways that regulate cell proliferation and survival. The presence of the chloro and fluoro groups enhances its binding affinity to the ATP-binding site of EGFR, leading to inhibition of downstream signaling pathways associated with tumor growth and metastasis.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. The following table summarizes key findings from various studies regarding its anticancer effects:
Antiviral Activity
Recent research has also explored the antiviral properties of this compound against coronaviruses, particularly MERS-CoV. The compound demonstrated significant inhibitory effects with an IC50 value of 0.157 μM, indicating a promising therapeutic potential against viral infections while exhibiting no cytotoxicity in tested cell lines .
Case Studies
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EGFR Inhibition in Cancer Cells :
In a study by Abouzeid and Shouman, various derivatives of quinazoline were synthesized and tested for their activity against human breast cancer cells (MCF-7). The derivative containing this compound exhibited potent EGFR inhibitory activity with an IC50 value of 0.13 nM, demonstrating its potential as an effective anticancer agent. -
Antimetastatic Effects :
Another significant study focused on the antimetastatic effects of related quinazoline compounds in osteosarcoma cells (U-2 OS). The results indicated that these compounds inhibited cell migration and invasion by downregulating matrix metalloproteinases (MMPs), which are critical in cancer metastasis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
